molecular formula C13H18N2O3 B175131 tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate CAS No. 150767-00-3

tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate

Cat. No.: B175131
CAS No.: 150767-00-3
M. Wt: 250.29 g/mol
InChI Key: IWKLCYXLUROGIV-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate: is an organic compound that features a tert-butyl group, a methoxyphenyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

tert-Butyl carbamate+4-methoxybenzaldehydetert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate\text{tert-Butyl carbamate} + \text{4-methoxybenzaldehyde} \rightarrow \text{this compound} tert-Butyl carbamate+4-methoxybenzaldehyde→tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for binding studies and activity assays.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl (4-iodophenyl)carbamate
  • tert-Butyl 2-(methylamino)ethylcarbamate

Comparison: Compared to similar compounds, tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties

Biological Activity

tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on diverse sources of research.

The compound has the molecular formula C13H18N2O3\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{3} and a molecular weight of 250.29 g/mol. It features a tert-butyl group, a methoxyphenyl moiety, and an imine functional group, which are significant for its biological interactions.

Structural Characteristics

PropertyValue
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
IUPAC NameThis compound
Chemical StructureChemical Structure

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the methoxyphenyl group enhances lipophilicity, which may facilitate better membrane penetration and interaction with cellular targets.

  • Inhibition of Enzymatic Activity : Studies have shown that compounds similar to this compound can inhibit proteases such as the SARS-CoV 3CL protease, which is crucial in viral replication pathways .
  • Anticancer Properties : Research indicates that carbamate derivatives exhibit significant anticancer activity against various cancer cell lines, including HeLa and MCF7 cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

1. SARS-CoV Protease Inhibition

A study focused on the design and synthesis of peptidomimetic inhibitors for the SARS-CoV 3CL protease revealed that structural modifications similar to those in this compound increased inhibitory potency. The IC50 values were determined through fluorometric assays, showcasing promising results for further development .

2. Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of various carbamate derivatives on cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating effective growth inhibition. For example, one derivative showed an IC50 of 0.14 µM against HeLa cells .

Summary of Biological Evaluations

Biological ActivityAssessed Cell LinesIC50 Values (µM)
Protease InhibitionSARS-CoV 3CL<1
Anticancer ActivityHeLa0.14
MCF70.32

Properties

IUPAC Name

tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-14-9-10-5-7-11(17-4)8-6-10/h5-9H,1-4H3,(H,15,16)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKLCYXLUROGIV-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150767-00-3
Record name TERT-BUTYL 3-(4-METHOXYBENZYLIDENE)CARBAZATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.